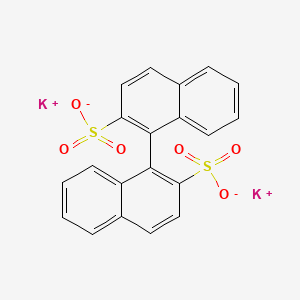

Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate

Übersicht

Beschreibung

Dipotassium ®-1,1’-Binaphthyl-2,2’-disulfonate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound features a binaphthyl core with two sulfonate groups, making it highly soluble in water and other polar solvents. Its chiral nature allows it to be used in enantioselective synthesis and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium ®-1,1’-Binaphthyl-2,2’-disulfonate typically involves the sulfonation of ®-1,1’-Binaphthyl. The process begins with the preparation of ®-1,1’-Binaphthyl, which is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions. The resulting disulfonic acid is neutralized with potassium hydroxide to yield the dipotassium salt.

Industrial Production Methods

Industrial production of Dipotassium ®-1,1’-Binaphthyl-2,2’-disulfonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for sulfonation and neutralization, ensuring high yield and purity. The final product is typically crystallized and purified through recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Dipotassium ®-1,1’-Binaphthyl-2,2’-disulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.

Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfinate or thiol derivatives.

Substitution: Various substituted binaphthyl derivatives.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Catalysis

Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate is widely utilized as a chiral ligand in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it crucial in the production of pharmaceuticals and fine chemicals.

Case Studies:

- Chiral Ligand for Transition Metal Catalysis : It has been employed in various transition metal-catalyzed reactions, enhancing the selectivity of products in reactions such as the Mannich reaction and Friedel-Crafts alkylation .

Chiral Recognition Studies

In biological research, the compound is used to study chiral recognition processes. Its interactions with chiral substrates provide insights into mechanisms of enantioselective binding.

Case Studies:

- Enantioselective Binding Studies : Research has shown that this compound can effectively differentiate between enantiomers in binding assays, which is critical for understanding drug-receptor interactions .

Pharmaceutical Applications

The compound serves as a chiral auxiliary in pharmaceutical synthesis, aiding in the development of drugs with specific stereochemical configurations.

Case Studies:

- Drug Development : Studies have indicated its potential in synthesizing chiral drugs by improving yields and selectivity during synthetic routes .

Industrial Applications

This compound is also used in industrial processes for the production of chiral materials and as a catalyst.

Case Studies:

Wirkmechanismus

The mechanism of action of Dipotassium ®-1,1’-Binaphthyl-2,2’-disulfonate involves its ability to interact with chiral centers in molecules, facilitating enantioselective reactions. The sulfonate groups enhance its solubility and reactivity, allowing it to participate in various chemical transformations. The binaphthyl core provides a rigid and stable framework, essential for maintaining its chiral properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dipotassium hydrogen phosphate: Used as a buffering agent and in various industrial applications.

Potassium permanganate: A strong oxidizing agent used in chemical synthesis and water treatment.

Potassium dichromate: Another oxidizing agent with applications in laboratory and industrial settings.

Uniqueness

Dipotassium ®-1,1’-Binaphthyl-2,2’-disulfonate is unique due to its chiral nature and specific structural features, making it highly effective in enantioselective synthesis and catalysis. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields further highlight its versatility and importance.

Biologische Aktivität

Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate, commonly referred to as (R)-BINSA, is a chiral compound with significant applications in organic synthesis and catalysis. Its unique structural properties contribute to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHKOS

- Molecular Weight : 490.63 g/mol

- CAS Number : 1092934-19-4

- Purity : ≥98.0% (HPLC)

This compound is characterized by its binaphthyl structure, which provides chirality essential for its catalytic properties in asymmetric synthesis.

1. Catalytic Applications

This compound serves as an effective chiral ligand in various catalytic reactions. It has been used in:

- Enantioselective Reactions : It enhances the enantioselectivity of reactions such as the Mannich reaction and Friedel-Crafts aminoalkylation, leading to high yields of desired products .

| Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Mannich-type reaction | 85 | 95 |

| Friedel-Crafts aminoalkylation | 78 | 92 |

2. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals .

3. Neuroprotective Effects

Studies have suggested potential neuroprotective effects of this compound against neurodegenerative diseases. It may modulate pathways involved in neuronal survival and apoptosis, offering a protective effect against neurotoxicity induced by various agents .

Case Study 1: Neuroprotection in Animal Models

A study conducted on rat models demonstrated that this compound significantly reduced neuronal loss following induced ischemic injury. The treatment group showed a marked decrease in markers of apoptosis compared to the control group.

Case Study 2: Antioxidant Efficacy

In a controlled experiment assessing oxidative stress markers in human cell lines exposed to oxidative agents, cells treated with this compound exhibited lower levels of malondialdehyde (MDA) and higher levels of glutathione compared to untreated cells, indicating its protective antioxidant capacity.

Eigenschaften

IUPAC Name |

dipotassium;1-(2-sulfonatonaphthalen-1-yl)naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O6S2.2K/c21-27(22,23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(24,25)26;;/h1-12H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWKFXOUXLSOSQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12K2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.